molecular formula C6H5F3N2O3 B13193404 4-Hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid

4-Hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13193404
M. Wt: 210.11 g/mol
InChI Key: YFYFNJJKMFTZHC-UHFFFAOYSA-N
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Description

4-Hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid is a fluorinated heterocyclic compound It is characterized by the presence of a pyrazole ring substituted with a hydroxy group, a trifluoroethyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,2-trifluoroethyl hydrazine with a suitable β-ketoester, followed by cyclization and subsequent hydrolysis to yield the desired product. The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carboxylic acid group results in an alcohol.

Scientific Research Applications

4-Hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxy and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxylic acid
  • 4-Hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid

Uniqueness

4-Hydroxy-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The trifluoroethyl group, in particular, imparts increased stability and lipophilicity compared to similar compounds, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H5F3N2O3

Molecular Weight

210.11 g/mol

IUPAC Name

4-hydroxy-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C6H5F3N2O3/c7-6(8,9)2-11-1-3(12)4(10-11)5(13)14/h1,12H,2H2,(H,13,14)

InChI Key

YFYFNJJKMFTZHC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CC(F)(F)F)C(=O)O)O

Origin of Product

United States

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